1-methyl-4-nitro-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

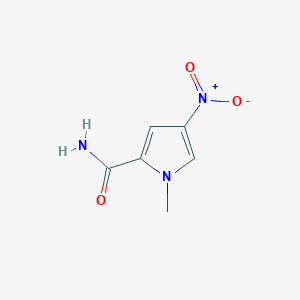

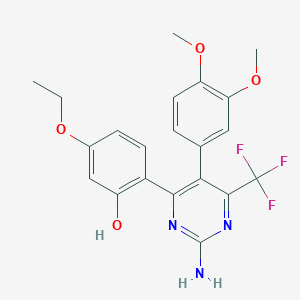

“1-methyl-4-nitro-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C6H7N3O3 . It is related to the class of compounds known as pyrroles, which are heterocyclic organic compounds consisting of a five-membered ring with four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “1-methyl-4-nitro-1H-pyrrole-2-carboxamide” consists of a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The molecule also contains nitro (-NO2) and carboxamide (-CONH2) functional groups .Physical And Chemical Properties Analysis

“1-methyl-4-nitro-1H-pyrrole-2-carboxamide” is a solid at room temperature. It has a predicted melting point of 145.30° C and a predicted boiling point of 337.31° C at 760 mmHg. The predicted density is 1.54 g/cm3 and the refractive index is 1.65 .Applications De Recherche Scientifique

Medicine

1-Methyl-4-nitro-1H-pyrrole-2-carboxamide has potential applications in the medical field, particularly in drug discovery and development. Its structure is indicative of a compound that could be used in the synthesis of various pharmacologically active molecules. For instance, pyrrole derivatives are known to exhibit a range of biological activities and can serve as building blocks for drugs with anti-inflammatory, antibacterial, and antitumor properties .

Material Science

In material science, this compound could be utilized in the development of new materials with specific electronic or photonic properties. Pyrrole-based compounds are often used in the creation of conductive polymers, which have applications in creating anti-static coatings for materials, or as part of sensors and other electronic components .

Catalysis

The nitro group present in 1-methyl-4-nitro-1H-pyrrole-2-carboxamide suggests that it could be involved in catalytic processes, especially in the synthesis of complex organic molecules. Nitro compounds are often used in chemical reactions as precursors to amines, which are valuable in synthesizing dyes, pharmaceuticals, and agrochemicals .

Drug Discovery

Pyrrole derivatives, such as 1-methyl-4-nitro-1H-pyrrole-2-carboxamide, are significant in drug discovery. They are part of a class of compounds that can interact with various biological targets, potentially leading to the development of new therapeutic agents. The nitro group, in particular, can be transformed into various functional groups, increasing the compound’s versatility in medicinal chemistry .

Agriculture

Compounds like 1-methyl-4-nitro-1H-pyrrole-2-carboxamide may find applications in agriculture as part of the synthesis of pesticides or herbicides. The structural features of the compound suggest that it could be a precursor or an active ingredient in formulations designed to protect crops from pests and diseases .

Environmental Science

In environmental science, this compound’s derivatives could be used in the remediation of pollutants. For example, certain pyrrole-based compounds can be used to remove heavy metals from wastewater or as part of the degradation process of organic pollutants .

Analytical Chemistry

In analytical chemistry, 1-methyl-4-nitro-1H-pyrrole-2-carboxamide could be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical methods .

Biochemistry

Finally, in biochemistry, the compound could be used in the study of enzyme reactions or metabolic pathways. The nitro group can be a site for biochemical transformations, making it a useful probe in understanding biological processes at the molecular level .

Orientations Futures

The future directions for research on “1-methyl-4-nitro-1H-pyrrole-2-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the interesting properties of pyrrole derivatives, they may have potential applications in various fields, including medicinal chemistry .

Propriétés

IUPAC Name |

1-methyl-4-nitropyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-8-3-4(9(11)12)2-5(8)6(7)10/h2-3H,1H3,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCZMALQWCUZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-nitro-1H-pyrrole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2364176.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2364177.png)

![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)

![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)

![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2364187.png)

![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)